- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial PolymeraseMacromolecules, 2001, 34(20), 6889-6894,
Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])
![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://de.kuujia.com/scimg/cas/21804-29-5x500.png)
21804-29-5 structure
Produktname:Coenzyme A, S-[(3R)-3-hydroxybutanoate]
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).
- D-β- Hydroxybutyryl-CoA
- D-3-Hydroxybutyryl-coenzyme A
- D-3-Hydroxybutyryl-CoA
- D-(-)-β-Hydroxybutyryl-coenzyme A
- D-(-)-β-Hydroxybutyryl-CoA
- (R)-3- Hydroxybutyryl CoA
- (R)-3-Hydroxy-butanoyl-CoA
- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
- Coenzyme A, S-(3-hydroxybutanoate), (R)-
- Coenzyme A, S-[(3R)-3-hydroxybutanoate]
- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
- (R)-3-Hydroxy-butanoyl-CoA
- (R)-3-Hydroxybutyryl CoA
- D-(-)-β-Hydroxybutyryl-CoA
- D-(-)-β-Hydroxybutyryl-coenzyme A
- D-3-Hydroxybutyryl-CoA
- D-3-Hydroxybutyryl-coenzyme A
- D-β-Hydroxybutyryl-CoA
- R-(-)-3-Hydroxybutyryl-CoA
- S-(3-hydroxybutyryl)-CoA
- (R)-3-hydroxybutanoyl-CoA
- 3-Hydroxybutanoyl-CoA
- S-(3-hydroxybutanoyl)-coenzyme A
- (S)-3-hydroxybutyroyl-CoA
- (3S)-3-hydroxybutanoyl-CoA
- S-(3-hydroxybutyryl)-coenzyme A
- (R)-3-hydroxybutanoyl-CoA(4-)
- beta-Hydroxybutyryl-coenzyme A
- beta-Hydroxybutyryl-coa
- Coenzyme A, S-(3-hydroxybutanoate)
- (3S)-hydroxybutanoyl-CoA
- L(+)-3-hydroxybutyroyl-CoA
- (S)-3-hydroxybutanoyl-CoA
- 3-Hydroxybutyryl-coa
- S-(3-hydroxybutanoyl)-CoA
- L(+)-beta-hydroxybutyroyl-CoA
- L-3-hydroxybutanoyl-CoA
- (3R)-3-Hydroxybutanoyl-CoA
- 3-Hydroxybutyryl-coenzyme A
- (S)-3-Hydroxybutyryl-CoA
- (3R)-hydroxybutanoyl-CoA
-
- Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1
- InChI-Schlüssel: QHHKKMYHDBRONY-WZZMXTMRSA-N
- Lächelt: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O
Berechnete Eigenschaften
- Genaue Masse: 853.15198968g/mol
- Monoisotopenmasse: 853.15198968g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 23
- Schwere Atomanzahl: 54
- Anzahl drehbarer Bindungen: 22
- Komplexität: 1450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 409Ų
- XLogP3: -5.9
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt
1.2S:EtOH, 3 h, reflux
2.1R:NaBH4, S:EtOH, 2 h, rt
3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt
3.2S:CH2Cl2, rt
3.3R:HCl, S:H2O, S:CH2Cl2, rt
4.1S:H2O, S:MeCN, 3 h, rt, pH 8
1.2S:EtOH, 3 h, reflux
2.1R:NaBH4, S:EtOH, 2 h, rt
3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt
3.2S:CH2Cl2, rt
3.3R:HCl, S:H2O, S:CH2Cl2, rt
4.1S:H2O, S:MeCN, 3 h, rt, pH 8
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:HBr, R:Br2, S:H2O, 0°C
2.1R:KHCO3, 2.5 h, rt
3.1R:Et3N, R:ClCO2Et, S:Et2O
3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8
4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4
2.1R:KHCO3, 2.5 h, rt
3.1R:Et3N, R:ClCO2Et, S:Et2O
3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8
4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4
Referenz
- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA HydrataseJournal of the American Chemical Society, 2000, 122(17), 3987-3994,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C
1.2S:H2O, rt; 4 h, rt
1.2S:H2O, rt; 4 h, rt
Referenz
- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide SynthaseJournal of the American Chemical Society, 2017, 139(40), 14322-14330,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referenz
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1
2.1S:H2O, S:MeCN, 30°C, pH 7.5
2.2R:H3PO4, S:H2O
2.1S:H2O, S:MeCN, 30°C, pH 7.5
2.2R:H3PO4, S:H2O
Referenz
- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing EnzymeMacromolecules (Washington, 2009, 42(6), 1985-1989,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1
Referenz
- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutrophaApplied Microbiology and Biotechnology, 2013, 97(3), 1175-1182,
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials
- Cysteamine hydrochloride
- Adenosine 5'-Triphosphate
- Coenzyme A sodium salt hydrate
- Methyl D-(+)-Lactate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- (R)-3-Hydroxybutyric acid
- 3-Hydroxybutanoic Acid
- Coenzyme A
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Verwandte Literatur
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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